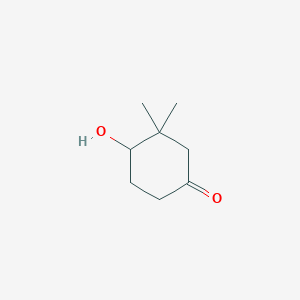

4-羟基-3,3-二甲基环己酮

描述

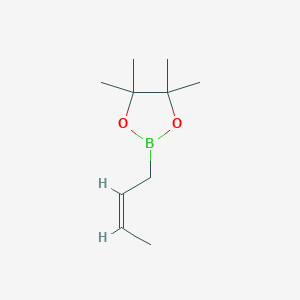

4-Hydroxy-3,3-dimethylcyclohexanone is a chemical compound with the molecular formula C8H14O2 . It contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 1 ketone (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3,3-dimethylcyclohexanone includes a six-membered ring, a ketone group (aliphatic), a hydroxyl group, and a secondary alcohol . The molecular weight is 142.20 .

Chemical Reactions Analysis

4-Hydroxy-3,3-dimethylcyclohexanone is a key intermediate for the synthesis of hAChE inhibitor .

Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxy-3,3-dimethylcyclohexanone is 142.20, and its molecular formula is C8H14O2 .

科学研究应用

Synthesis of hAChE Inhibitors

4-Hydroxy-3,3-dimethylcyclohexanone: is a key intermediate in the synthesis of inhibitors for human Acetylcholinesterase (hAChE) . hAChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer’s by preventing the breakdown of acetylcholine, which is essential for learning and memory.

Organic Synthesis Research

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its reactivity allows for various chemical transformations, making it a valuable tool in developing new synthetic methodologies .

Stereochemical Studies

The stereochemistry of 4-Hydroxy-3,3-dimethylcyclohexanone provides an excellent model for studying conformational dynamics in cyclohexanone derivatives. This is important for understanding the behavior of these compounds under various chemical conditions .

安全和危害

When handling 4-Hydroxy-3,3-dimethylcyclohexanone, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用机制

Target of Action

The primary target of 4-Hydroxy-3,3-dimethylcyclohexanone is the human Acetylcholinesterase (hAChE) enzyme . hAChE plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.

Mode of Action

It’s known that hache inhibitors typically work by binding to the active site of the enzyme, preventing it from interacting with acetylcholine and thus inhibiting its breakdown .

Biochemical Pathways

The compound is involved in the cholinergic pathway, where it inhibits the breakdown of acetylcholine by hAChE. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Result of Action

By inhibiting hAChE and increasing acetylcholine levels, 4-Hydroxy-3,3-dimethylcyclohexanone can enhance cholinergic transmission. This can have various effects depending on the specific neural pathways involved .

Action Environment

The action, efficacy, and stability of 4-Hydroxy-3,3-dimethylcyclohexanone can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with hAChE .

属性

IUPAC Name |

4-hydroxy-3,3-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2)5-6(9)3-4-7(8)10/h7,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEFGDBEVBAUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CCC1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467583 | |

| Record name | 4-Hydroxy-3,3-dimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3,3-dimethylcyclohexanone | |

CAS RN |

888325-29-9 | |

| Record name | 4-Hydroxy-3,3-dimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

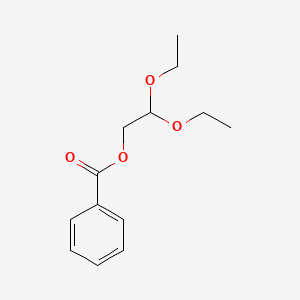

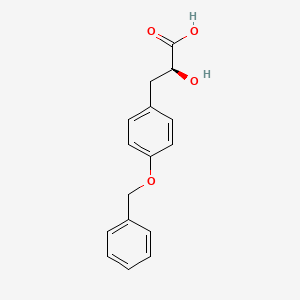

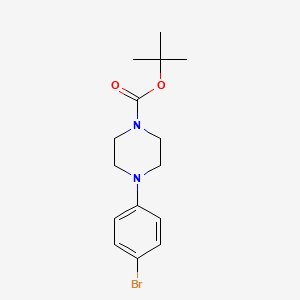

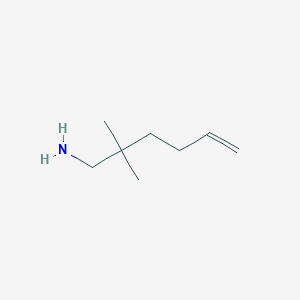

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。